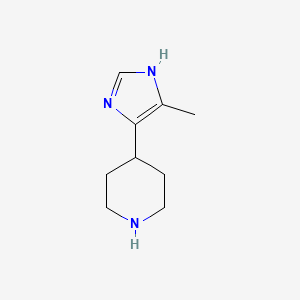

4-(4-Methyl-1H-imidazol-5-yl)piperidine

説明

特性

分子式 |

C9H15N3 |

|---|---|

分子量 |

165.24 g/mol |

IUPAC名 |

4-(5-methyl-1H-imidazol-4-yl)piperidine |

InChI |

InChI=1S/C9H15N3/c1-7-9(12-6-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) |

InChIキー |

OAAFGNFILDPKMU-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N=CN1)C2CCNCC2 |

製品の起源 |

United States |

準備方法

Suzuki-Miyaura Coupling

Suzuki-Miyaura cross-coupling is a cornerstone for constructing the imidazole-piperidine linkage. A modified protocol from palladium-catalyzed couplings in nilotinib synthesis demonstrates the reaction between halogenated piperidine derivatives and imidazole boronic acids. For example, 4-bromopiperidine reacts with 4-methyl-1H-imidazol-5-ylboronic acid in the presence of PdCl₂(dppf) as a catalyst, potassium carbonate as a base, and a 1:1 mixture of dioxane/water as solvent at 80–90°C. This method achieves yields of 75–85% with regioselective control, avoiding bis-adduct formation.

Table 1: Suzuki-Miyaura Coupling Conditions

| Piperidine Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromopiperidine | 4-Methyl-1H-imidazol-5-yl | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 |

Buchwald-Hartwig Amination

Alternative coupling routes employ Buchwald-Hartwig amination to directly introduce the imidazole moiety onto a piperidine scaffold. A palladium-Xantphos catalyst system facilitates the reaction between 4-chloropiperidine and 4-methyl-1H-imidazol-5-amine under microwave irradiation (120°C, 1 hour), yielding 72% of the target compound. This method circumvents pre-functionalized boronic acids but requires rigorous exclusion of moisture.

Imidazole Ring Construction via Cyclization

De Novo Imidazole Synthesis

The imidazole ring is synthesized in situ using α-amino ketones and ammonium acetate. For instance, condensation of 4-(aminomethyl)piperidine with acetylacetone in acetic acid at reflux forms the 4-methylimidazole ring via a Radziszewski reaction. The reaction proceeds through intermediates such as 3-(piperidin-4-yl)-1H-imidazol-4(5H)-one, which undergoes dehydration to yield the final product.

Table 2: Cyclization Reaction Parameters

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-(Aminomethyl)piperidine | Acetylacetone | AcOH | 110 | 68 |

Cyanamide-Mediated Guanidine Formation

Cyanamide serves as a guanylating agent to construct the imidazole core. Treatment of 4-(3-aminopropyl)piperidine with cyanamide in methanol under HCl catalysis generates 4-(4-methyl-1H-imidazol-5-yl)piperidine via intramolecular cyclization. This method avoids explosive reagents like ammonium nitrate and achieves 65–70% yields.

Protective Group Strategies

Boc Protection-Deprotection

Tert-butyloxycarbonyl (Boc) groups enhance solubility and prevent undesired side reactions during piperidine functionalization. For example, Boc-protected 4-aminopiperidine is coupled with 4-methylimidazole-5-carboxylic acid using T3P (propanephosphonic acid anhydride) as a coupling agent. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane affords the free amine in 90% yield.

Table 3: Boc Protection-Deprotection Workflow

| Step | Reagent | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Protection | Boc₂O, DMAP | THF | RT, 12 h | 95 |

| Deprotection | TFA | CH₂Cl₂ | RT, 2 h | 90 |

Fmoc-Based Approaches

Fluorenylmethyloxycarbonyl (Fmoc) protection is employed in solid-phase synthesis for sequential imidazole-piperidine assembly. Fmoc-piperidine-4-carboxylic acid is immobilized on Wang resin, followed by imidazole coupling using HBTU/DIEA activation. Cleavage with piperidine/DMF releases the product with >85% purity.

Reductive Amination for Piperidine Functionalization

Reductive amination links pre-formed imidazole aldehydes to piperidine amines. For instance, 4-methyl-1H-imidazole-5-carbaldehyde reacts with 4-aminopiperidine using sodium triacetoxyborohydride (STAB) in dichloroethane at room temperature. This one-pot method achieves 78% yield and is scalable to multi-kilogram batches.

Table 4: Reductive Amination Conditions

| Aldehyde Component | Amine Component | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Methyl-1H-imidazole-5-carbaldehyde | 4-Aminopiperidine | STAB | DCE | 78 |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in cyclization and coupling steps. A 15-minute reaction at 150°C between 4-(bromomethyl)piperidine and 4-methylimidazole in DMF with K₂CO₃ yields 82% product, compared to 60% under conventional heating.

Comparative Analysis of Synthetic Routes

Table 5: Method Efficiency Comparison

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High regioselectivity | Requires boronic acid synthesis | 80 |

| Buchwald-Hartwig | Direct amine coupling | Moisture-sensitive | 72 |

| Reductive Amination | Scalable, one-pot | Requires aldehyde intermediate | 78 |

| Microwave Synthesis | Rapid reaction times | Specialized equipment needed | 82 |

化学反応の分析

Types of Reactions: 4-(5-Methyl-1H-imidazol-4-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed on the imidazole ring or the piperidine ring to modify the compound’s properties.

Substitution: The compound can undergo substitution reactions where functional groups on the imidazole or piperidine rings are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce new functional groups onto the imidazole or piperidine rings.

科学的研究の応用

Opioid Receptor Modulation

One of the notable applications of 4-(4-Methyl-1H-imidazol-5-yl)piperidine derivatives is their interaction with opioid receptors. Research has shown that certain derivatives exhibit significant affinity for delta-, mu-, and kappa-opioid receptors. For instance, compounds in this class have been demonstrated to function as selective delta-opioid agonists, with some showing K(i) values as low as 18 nM, indicating potent receptor binding . This property suggests potential therapeutic applications in pain management and opioid addiction treatment.

Antihypertensive Agents

The compound has also been explored as a scaffold for developing antihypertensive agents. Its structural analogs have been synthesized and tested for their ability to inhibit fatty acid synthase, an enzyme implicated in hypertension and metabolic disorders. These studies indicate that modifications to the imidazole ring can enhance efficacy against specific targets such as angiotensin II receptors .

Neurological Research

In neurological studies, derivatives of 4-(4-Methyl-1H-imidazol-5-yl)piperidine have been investigated for their potential neuroprotective effects. The modulation of neurotransmitter systems through these compounds may offer new avenues for treating neurodegenerative diseases .

Table 1: Summary of Research Findings on 4-(4-Methyl-1H-imidazol-5-yl)piperidine Derivatives

Future Directions in Research

The ongoing exploration of 4-(4-Methyl-1H-imidazol-5-yl)piperidine derivatives suggests several promising avenues:

- Structural Optimization : Further modification of the imidazole and piperidine rings could yield compounds with improved pharmacokinetic properties.

- Expanded Therapeutic Applications : Investigating the effects on other receptor systems may uncover additional therapeutic uses, particularly in oncology and metabolic disorders.

作用機序

The mechanism of action of 4-(4-Methyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

類似化合物との比較

Key Observations :

- Hydrochloride Salt : The hydrochloride form of the target compound (CAS 1246551-65-4) improves aqueous solubility, a critical factor for drug bioavailability .

- Piperidine vs. Piperazine : Analogs like SCH 66712 replace piperidine with piperazine, introducing additional nitrogen atoms that alter basicity and hydrogen-bonding capacity .

2.2 Pharmacological and Metabolic Profiles

CYP Enzyme Interactions

- 4-(4-Methyl-1H-imidazol-5-yl)piperidine: No direct data on CYP inhibition is available in the provided evidence. However, structurally related imidazole-piperidine hybrids are known to interact with cytochrome P450 enzymes.

- SCH 66712 : A potent mechanism-based inhibitor of CYP2D6 (Ki = 0.55 µM, kinact = 0.32 min⁻¹), with selectivity over CYP3A4, CYP2C9, and CYP2C19 . The phenyl and fluorine substituents in SCH 66712 enhance its binding affinity to CYP2D6 compared to simpler imidazole-piperidine derivatives.

Receptor Targeting

- 1-Benzyl-4-(1H-imidazol-4-yl)piperidine : The benzyl group may confer affinity for histamine receptors (e.g., H3), as seen in related piperidine derivatives developed as histamine H3 antagonists for neurological disorders .

- Immepip (4-(1H-imidazol-5-ylmethyl)piperidine) : A well-characterized histamine H3 receptor agonist, highlighting the role of imidazole-piperidine scaffolds in modulating histaminergic pathways .

Q & A

Basic Research Questions

Q. How can the crystal structure of 4-(4-Methyl-1H-imidazol-5-yl)piperidine be determined experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELX software for structure solution (SHELXS/SHELXD) and refinement (SHELXL). Ensure high-purity crystals are grown via slow evaporation in solvents like methanol. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Validate hydrogen bonding between the imidazole NH and piperidine ring using Fourier difference maps .

Q. What spectroscopic techniques are recommended for characterizing 4-(4-Methyl-1H-imidazol-5-yl)piperidine?

- Methodological Answer :

- 1H/13C NMR : Dissolve in DMSO-d6 to confirm proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm, piperidine protons at δ 1.5–3.0 ppm).

- FT-IR : Identify C=N stretching (≈1600 cm⁻¹) and N-H bending (≈1500 cm⁻¹) in the imidazole ring.

- High-resolution MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns using electrospray ionization .

Q. What safety protocols should be followed when synthesizing or handling 4-(4-Methyl-1H-imidazol-5-yl)piperidine?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at 4°C.

- Spill Management : Absorb with vermiculite and dispose as hazardous waste. Refer to SDS for emergency measures (e.g., eye irrigation with saline for contamination) .

Q. How are key physicochemical properties (e.g., pKa, logP) predicted for 4-(4-Methyl-1H-imidazol-5-yl)piperidine?

- Methodological Answer : Use Quantitative Structure-Property Relationship (QSPR) models with software like COSMOtherm or ACD/Labs. Input SMILES notation to calculate pKa (~13.23) and logP (~1.8). Validate experimentally via potentiometric titration (pKa) and HPLC retention time correlation (logP) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, thermal motion) be resolved during refinement of piperidine-imidazole derivatives?

- Methodological Answer :

- Disorder Handling : In SHELXL, apply PART and SUMP instructions to model split positions for flexible piperidine rings.

- Thermal Motion : Use anisotropic displacement parameters (ADPs) and validate with ORTEP-3 plots. Apply restraints to C-C bonds (1.52–1.54 Å) and angles (109.5° for sp³ carbons).

- Residual Density : Analyze Fo-Fc maps to identify unmodeled solvent or counterions .

Q. What synthetic strategies optimize yield for 4-(4-Methyl-1H-imidazol-5-yl)piperidine derivatives in drug discovery?

- Methodological Answer :

- Scaffold Functionalization : Use Mitsunobu reactions to couple imidazole to piperidine. Optimize with Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups).

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolates (>98%).

- Scale-Up : Monitor exotherms in batch reactors; use flow chemistry for hazardous intermediates .

Q. How can molecular docking predict the interaction of 4-(4-Methyl-1H-imidazol-5-yl)piperidine with biological targets (e.g., enzymes)?

- Methodological Answer :

- Ligand Preparation : Generate 3D conformers using OMEGA software, protonate imidazole at physiological pH.

- Docking : Use AutoDock Vina with a grid box centered on the target’s active site (e.g., CYP450). Validate poses with MM-GBSA binding energy calculations.

- Validation : Compare docking scores with IC50 values from enzymatic assays .

Q. How do structural modifications to the piperidine ring affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., fluoro, methyl) at C3/C4 positions to modulate lipophilicity.

- Metabolic Stability : Assess hepatic microsomal clearance using LC-MS/MS. Correlate with logD and PSA values.

- Permeability : Perform Caco-2 cell assays; optimize imidazole N-methylation to reduce efflux .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。